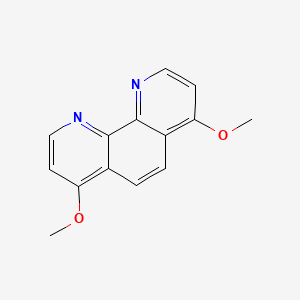

4,7-Dimethoxy-1,10-phenanthroline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4,7-dimethoxy-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-11-5-7-15-13-9(11)3-4-10-12(18-2)6-8-16-14(10)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGVCQYKXIQWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC3=C(C=CN=C3C2=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440237 | |

| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92149-07-0 | |

| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dimethoxy-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis protocol for 4,7-Dimethoxy-1,10-phenanthroline

An In-depth Technical Guide to the Synthesis of 4,7-Dimethoxy-1,10-phenanthroline

This technical guide provides a comprehensive overview of the , a key ligand in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, quantitative data, and process visualizations.

Overview and Properties

This compound is an organic compound widely employed as an efficient bidentate nitrogen ligand, particularly in copper-catalyzed cross-coupling reactions such as the N-arylation of imidazoles.[1][2][3] Its methoxy (B1213986) groups enhance its solubility and electronic properties, making it a valuable tool in modern synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 92149-07-0 | [2][4] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [2][4] |

| Molecular Weight | 240.26 g/mol | [2][4] |

| Appearance | White to brown solid/crystalline powder | [2][3] |

| Melting Point | 197-212 °C | [2][4] |

| Assay | ≥97% | [2][4] |

| InChI Key | ZPGVCQYKXIQWTP-UHFFFAOYSA-N | [2][4] |

| SMILES | COc1ccnc2c1ccc3c(OC)ccnc23 | [2][4] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from the condensation of o-phenylenediamine (B120857) with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), followed by methylation of the resulting dihydroxy intermediate.[1][5]

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are adapted from established literature procedures.[1][5]

Step 1: Synthesis of 4,7-Dihydroxy-1,10-phenanthroline

-

Condensation: A mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and trimethoxymethane (B44869) is heated.

-

Reaction with Amine: The resulting solution is cooled to approximately 80 °C, and o-phenylenediamine is added portionwise, leading to an exothermic reaction and the formation of a yellow solid.

-

Cyclization & Reflux: The mixture is then heated to reflux and stirred vigorously for one hour.

-

Isolation of Intermediate: After cooling to room temperature, the solid is filtered, washed with cold acetone, and dried to afford the intermediate product as a flaky light-yellow solid.

-

Hydrolysis: The intermediate is subsequently heated in diphenyl ether.

-

Purification: The reaction mixture is cooled, and the resulting precipitate is treated with a 20% potassium hydroxide (B78521) (KOH) solution to a pH of 13, keeping the temperature below 25 °C. The white precipitate that forms is collected by suction filtration, washed with excess water, and dried under vacuum to yield 4,7-dihydroxy-1,10-phenanthroline.

Table 2: Reagents and Yield for 4,7-Dihydroxy-1,10-phenanthroline Synthesis

| Reagent / Product | Quantity | Moles | Notes |

| o-Phenylenediamine | 32.4 g | 300 | Added portionwise to the reaction mixture |

| Intermediate Product | 95 g | - | 77% yield; flaky light-yellow solid |

| 4,7-Dihydroxy-1,10-phenanthroline | - | - | 86% yield from the intermediate; white solid |

Step 2: Synthesis of this compound (Methylation)

-

Preparation: An oven-dried 3-neck round-bottom flask is cooled under a stream of nitrogen.

-

Reagent Addition: 4,7-dihydroxy-1,10-phenanthroline and sodium hydride (NaH) are added to the flask, followed by the addition of anhydrous tetrahydrofuran (B95107) (THF).

-

Methylation: The suspension is stirred at room temperature, and methyl iodide (MeI) is added dropwise.

-

Reaction Completion: The reaction is stirred at room temperature until completion, typically monitored by TLC.

-

Quenching and Extraction: The reaction is carefully quenched with water, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography to provide this compound.

Application in Catalysis

This compound (L) is a highly effective ligand for the copper-catalyzed N-arylation of imidazoles with aryl halides.[1] The ligand facilitates the catalytic cycle, enabling the formation of the C-N bond under relatively mild conditions.

Caption: Cu-catalyzed N-arylation of imidazoles using the phenanthroline ligand.

Characterization Data

The final product and intermediates are characterized using standard analytical techniques.

Table 3: Spectroscopic Data for Key Compounds

| Compound | 1H NMR Data (MHz) | Reference |

| Intermediate from Step 1 | δ 11.34 (br d, 2H), 8.50 (d, 2H), 7.41 (m, 4H, all ArH), 1.74 (s, 12H, Me) | [1] |

| 4,7-Dihydroxy-1,10-phenanthroline | δ 9.09 (d, 2H, J = 4.8 Hz), 8.41 (s, 2H), 8.08 (d, 2H, J = 4.8 Hz) | [1] |

Note: Specific NMR data for the final product, this compound, was not detailed in the searched abstracts but would be a critical component of full characterization.

Conclusion

The synthesis of this compound is a well-established procedure that provides a valuable ligand for advancing organic synthesis, particularly in the field of metal-catalyzed cross-coupling reactions. The protocols and data presented in this guide offer a solid foundation for its preparation and application in a research and development setting.

References

A Comprehensive Technical Guide to 4,7-Dimethoxy-1,10-phenanthroline for Researchers and Drug Development Professionals

Introduction

4,7-Dimethoxy-1,10-phenanthroline is a heterocyclic organic compound and a derivative of 1,10-phenanthroline (B135089). It serves as a crucial bidentate ligand in coordination chemistry, primarily recognized for its utility in forming stable complexes with a variety of metal ions. Its applications are particularly prominent in the field of organic synthesis, where it facilitates a range of catalytic reactions. For professionals in drug development, the broader class of 1,10-phenanthroline derivatives and their metal complexes present significant therapeutic potential, exhibiting activities such as DNA intercalation and enzyme inhibition. This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key applications, and an exploration of the biological activities of its related metal complexes.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Citations |

| Appearance | White to brown solid/crystalline powder | [1] |

| Melting Point | 197-212 °C | |

| Boiling Point (Predicted) | 373.1 ± 37.0 °C | [1] |

| pKa (Predicted) | 6.45 ± 0.10 | [1] |

Table 2: Chemical Identifiers and Molecular Data

| Identifier | Value | Citations |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 240.26 g/mol | [1][2] |

| CAS Number | 92149-07-0 | [1][2] |

| InChI | InChI=1S/C14H12N2O2/c1-17-11-5-7-15-13-9(11)3-4-10-12(18-2)6-8-16-14(10)13/h3-8H,1-2H3 | [2] |

| SMILES | COc1ccnc2c1ccc3c(OC)ccnc23 |

Table 3: Solubility Profile (Based on 1,10-Phenanthroline Monohydrate)

| Solvent | Solubility |

| Ethanol | ~1 mg/mL |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

| Aqueous Buffers | Sparingly soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (CDCl₃, 300 MHz): δ 8.93 (d, 2H, J = 5.3 Hz), 8.18 (s, 2H), 7.03 (d, 2H, J = 5.3 Hz), 4.09 (s, 6H).[4]

-

¹³C NMR, IR, and Mass Spectrometry: Detailed spectra for ¹³C NMR, IR, and mass spectrometry can be obtained from commercial suppliers and are often included in the supplementary information of publications utilizing this compound.[5][6][7]

-

UV-Vis Spectroscopy: The parent compound, 1,10-phenanthroline, exhibits maximum absorbance (λmax) at 226, 230, and 264 nm in its hydrated form.[3]

Experimental Protocols

Detailed methodologies for the synthesis and key applications of this compound are provided below.

Synthesis of this compound

The synthesis of this compound can be adapted from established literature procedures. A representative workflow is outlined below.[4]

References

- 1. This compound, 97% CAS#: 92149-07-0 [m.chemicalbook.com]

- 2. This compound | C14H12N2O2 | CID 10462298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. scispace.com [scispace.com]

- 5. 92149-07-0|this compound|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. forskning.ruc.dk [forskning.ruc.dk]

4,7-Dimethoxy-1,10-phenanthroline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethoxy-1,10-phenanthroline is a heterocyclic organic compound and a derivative of 1,10-phenanthroline. While its primary documented application lies in synthetic chemistry as a ligand, particularly in copper-catalyzed cross-coupling reactions, the broader class of phenanthroline derivatives has garnered significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the physicochemical properties of this compound and explores the potential biological activities and associated signaling pathways based on studies of related phenanthroline compounds. This document is intended to serve as a foundational resource for researchers investigating the potential of substituted phenanthrolines in therapeutic applications.

Core Compound Data: this compound

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 92149-07-0 | [1] |

| Molecular Weight | 240.26 g/mol | [1] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1] |

| Appearance | White to brown solid | |

| Melting Point | 197-212 °C | [1] |

| Solubility | Soluble in organic solvents such as DMSO |

Potential Biological Activity and Signaling Pathways of Phenanthroline Derivatives

Direct studies on the biological signaling pathways of this compound are not extensively available in the current literature. However, extensive research on the parent compound, 1,10-phenanthroline, and its other derivatives, particularly as metal complexes, has revealed significant anticancer properties. These compounds are known to induce cell death in cancer cells through various mechanisms.

A key signaling pathway implicated in the anticancer effects of some phenanthroline derivatives is the PI3K/AKT/mTOR pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers. Inhibition of this pathway can lead to a decrease in cell proliferation and the induction of apoptosis (programmed cell death).

Below is a generalized representation of the PI3K/AKT/mTOR signaling pathway and the points at which phenanthroline derivatives may exert their inhibitory effects, leading to apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the potential anticancer activity of phenanthroline derivatives. These can be adapted for the study of this compound.

Synthesis of Substituted 1,10-Phenanthrolines

Example General Procedure: A mixture of a substituted ortho-phenylenediamine, an α,β-unsaturated aldehyde or ketone, and an oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric chloride) in a suitable solvent (e.g., sulfuric acid) is heated. The reaction mixture is then cooled, neutralized, and the product is extracted and purified by crystallization or chromatography.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the phenanthroline derivative (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀).

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the phenanthroline derivative at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome, a known target of some phenanthroline complexes.

Protocol:

-

Cell Lysate Preparation: Treat cells with the compound, then lyse the cells to extract proteins.

-

Reaction Setup: In a 96-well plate, add cell lysate to a buffer containing a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Fluorescence Measurement: Measure the fluorescence at an excitation/emission of ~350/440 nm.

-

Data Analysis: Compare the fluorescence of treated samples to untreated controls to determine the percentage of proteasome inhibition.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

Protocol:

-

Protein Extraction: Treat cells with the phenanthroline derivative, then lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound is a compound with established utility in synthetic chemistry. While its biological activities have not been directly elucidated, the broader family of phenanthroline derivatives exhibits promising anticancer properties, potentially through the modulation of key signaling pathways such as the PI3K/AKT/mTOR cascade and inhibition of the proteasome. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and other novel phenanthroline derivatives as potential therapeutic agents. Further research is warranted to explore the full potential of this class of compounds in drug discovery and development.

References

Crystal Structure Analysis of 4,7-Dimethoxy-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a derivative of 4,7-Dimethoxy-1,10-phenanthroline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the crystal structure of the free ligand is not publicly available, this document details the crystallographic analysis of Dichlorido(this compound-κ²N,N′)zinc(II), providing valuable insights into the molecule's coordination behavior and supramolecular interactions.

Introduction to this compound

This compound is a bidentate chelating ligand known for its ability to form stable complexes with various transition metals. These metal complexes have garnered considerable attention for their potential applications in catalysis and as therapeutic agents.[1][2][3] Notably, complexes incorporating this ligand have shown promise as antitumor agents, with some demonstrating efficacy against human ovarian adenocarcinoma and human colorectal carcinoma cell lines.[1][2][3] The methoxy (B1213986) groups at the 4 and 7 positions influence the electronic properties and solubility of the ligand and its metal complexes.

Crystal Structure Analysis of Dichlorido(this compound-κ²N,N′)zinc(II)

The crystal structure of the title zinc complex, [ZnCl₂(C₁₄H₁₂N₂O₂)], reveals a distorted tetrahedral coordination environment around the central zinc(II) atom. The zinc ion is coordinated by the two nitrogen atoms of the bidentate this compound ligand and two chloride ligands.[1][3] The complex crystallizes in the monoclinic space group C2/c.[2]

Crystallographic Data

The fundamental crystallographic data for the zinc complex are summarized in the table below.

| Parameter | Value |

| Chemical Formula | [ZnCl₂(C₁₄H₁₂N₂O₂)] |

| Molecular Weight | 376.53 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.7877 (6) |

| b (Å) | 9.9287 (4) |

| c (Å) | 9.5230 (3) |

| β (°) | 95.233 (4) |

| Volume (ų) | 1392.36 (9) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation Type | Cu Kα |

| CCDC Number | 2324427 |

Selected Bond Lengths and Angles

The coordination geometry of the zinc atom is distorted from a perfect tetrahedron, as indicated by the bond angles.[3]

| Bond | Length (Å) | Angle | Degree (°) |

| Zn1—Cl1 | 2.2186 (5) | Cl1—Zn1—Cl1i | 120.75 (3) |

| Zn1—N1 | 2.0744 (18) | N1i—Zn1—Cl1 | 107.88 (4) |

| N1—Zn1—Cl1i | 107.88 (4) | ||

| N1—Zn1—Cl1 | 116.53 (4) | ||

| N1i—Zn1—Cl1i | 116.53 (4) | ||

| N1i—Zn1—N1 | 80.66 (9) |

Symmetry code: (i) -x+1, y, -z+1/2

Supramolecular Interactions

The crystal packing of the complex is stabilized by weak π–π stacking interactions between adjacent this compound rings. These interactions result in the alignment of the complexes in layers, with centroid-to-centroid distances of 3.5969 (11) Å and 3.7738 (11) Å.[1][4]

Experimental Protocols

Synthesis of Dichlorido(this compound-κ²N,N′)zinc(II)

The synthesis of the title complex is achieved through the reaction of this compound with zinc(II) chloride in acetonitrile (B52724).[1][2][3]

Materials:

-

This compound (0.176 g, 0.733 mmol)

-

Zinc(II) chloride (0.100 g, 0.733 mmol)

-

Acetonitrile (40.0 mL)

-

Diethyl ether

Procedure:

-

A suspension of zinc(II) chloride in acetonitrile is prepared.

-

This compound is added to the suspension.

-

The resulting solution is heated to 333 K and stirred for 2 hours.

-

The hot solution is filtered to remove any insoluble impurities.

-

Crystals suitable for X-ray diffraction are grown by vapor diffusion of diethyl ether into the saturated acetonitrile solution of the complex.[1][2][3]

X-ray Diffraction Analysis

A single crystal of suitable size and quality is selected and mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The structure is solved using direct methods and refined by full-matrix least-squares on F².

Biological Activity and Potential Applications

Derivatives of 1,10-phenanthroline (B135089) are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anthelmintic properties.[5][6][7] The mechanism of action for their antitumor activity is often attributed to their ability to chelate metal ions that are crucial for cellular processes or to intercalate into DNA, leading to apoptosis. The workflow for evaluating the biological potential of such compounds typically involves a series of in vitro and in vivo studies.

Conclusion

The crystal structure of Dichlorido(this compound-κ²N,N′)zinc(II) provides critical structural information for a key derivative of this compound. The distorted tetrahedral geometry and the presence of π–π stacking interactions are important features that can influence the material properties and biological activity of this class of compounds. The detailed experimental protocols and logical workflows presented herein serve as a valuable resource for researchers engaged in the design and development of novel metal-based therapeutics and functional materials. Further studies to obtain the crystal structure of the free ligand are warranted to provide a more complete understanding of its conformational preferences.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ2 N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility and Applications of 4,7-Dimethoxy-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethoxy-1,10-phenanthroline is a heterocyclic organic compound that serves as a crucial bidentate ligand in coordination chemistry and catalysis.[1][2] Its molecular structure, featuring a rigid phenanthroline backbone with methoxy (B1213986) groups at the 4 and 7 positions, imparts unique electronic properties that are leveraged in various chemical transformations. This guide provides an in-depth look at the available solubility information, a general methodology for its experimental determination, and a detailed workflow of its prominent application in organic synthesis.

Solubility of this compound

A comprehensive review of available scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound across a range of common laboratory solvents. While it is commercially available as a solid, numerical values for its solubility (e.g., in g/L or mg/mL) at specified temperatures are not well-documented.

Data Presentation

Due to the absence of quantitative data in the reviewed literature, a solubility data table cannot be provided. It is recommended that researchers determine the solubility of this compound in their specific solvent systems empirically.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of the Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Weigh the vial containing the dried residue.

-

The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial.

-

-

Spectroscopic/Chromatographic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Application in Copper-Catalyzed N-Arylation of Imidazoles

This compound has been identified as a highly efficient ligand for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides under mild conditions.[3][4][5] This reaction is significant in the synthesis of N-aryl imidazoles, which are important structural motifs in many biologically active compounds. The methoxy groups on the phenanthroline ligand are thought to enhance its catalytic activity.

Experimental Workflow: Copper-Catalyzed N-Arylation

The following diagram illustrates a typical experimental workflow for this catalytic reaction.

Conclusion

References

- 1. This compound 97 92149-07-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 4. This compound: an excellent ligand for the Cu-catalyzed N-arylation of imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

literature review on 4,7-Dimethoxy-1,10-phenanthroline and its derivatives

An In-depth Technical Guide to 4,7-Dimethoxy-1,10-phenanthroline and its Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

1,10-Phenanthroline (B135089) (phen) and its derivatives are a cornerstone in coordination chemistry, catalysis, and drug development due to their rigid, planar, and electron-deficient heterocyclic structure.[1] The introduction of functional groups, such as methoxy (B1213986) groups at the 4 and 7 positions, allows for the fine-tuning of their steric and electronic properties, enhancing their efficacy in various applications. This compound, in particular, has emerged as a highly effective ligand in catalysis and a key component in the synthesis of biologically active metal complexes.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, applications, and biological activities of this compound and its derivatives, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Synthesis of this compound and its Derivatives

The synthesis of the 1,10-phenanthroline scaffold can be achieved through two primary strategies: the construction of the heterocyclic ring system from simpler precursors or the direct functionalization of the pre-formed phenanthroline core.[1]

Core Synthetic Strategies

Classical condensation reactions are fundamental for the de novo synthesis of the phenanthroline skeleton. Key methods include:

-

Skraup Reaction : This involves the reaction of an aromatic amine with glycerol (B35011) and sulfuric acid. For 1,10-phenanthroline, two successive Skraup reactions with o-phenylenediamine (B120857) are used.[1]

-

Doebner-von Miller Reaction : A variation of the Skraup reaction that utilizes α,β-unsaturated aldehydes or ketones, often to prepare 2,9-dialkyl-1,10-phenanthrolines.[1]

-

Friedländer Annulation : A versatile method for constructing the quinoline (B57606) system, which is a component of the phenanthroline structure.[1]

For derivatives like 4,7-dichloro-1,10-phenanthroline (B1630597), a common precursor for this compound, a three-step condensation involving Meldrum's acid, orthoesters, and ortho-phenylenediamines is employed, followed by treatment with phosphoryl chloride to replace carbonyl groups with chlorine atoms.[5]

Experimental Protocol: Synthesis of this compound

A detailed synthesis adapted from literature precedent involves a multi-step process starting from Meldrum's acid and trimethyl orthoformate.[6]

-

Preparation of 1,2-Bis-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)amino]benzene (1) : An oven-dried 2 L 2-neck flask equipped with a mechanical stirrer is charged with trimethyl orthoformate (850 mL, 7.8 mol) and Meldrum's acid (101 g, 0.700 mol). The flask is fitted with a reflux condenser, flushed with N₂, and brought to a gentle reflux for 2 hours.[6] The resulting intermediate is then reacted with o-phenylenediamine.

-

Cyclization and Chlorination to 4,7-dichloro-1,10-phenanthroline : The intermediate from step 1 undergoes cyclization, and the resulting dione (B5365651) precursor is treated with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux to yield 4,7-dichloro-1,10-phenanthroline.[1][5]

-

Methoxylation : 4,7-dichloro-1,10-phenanthroline is reacted with sodium methoxide (B1231860) in methanol (B129727) under reflux to substitute the chlorine atoms with methoxy groups, yielding this compound.

Below is a generalized workflow for the synthesis of substituted phenanthrolines.

Caption: General synthetic workflow for 4,7-disubstituted 1,10-phenanthrolines.

Quantitative Data: Synthesis

| Product | Reagents | Yield (%) | Melting Point (°C) | Reference |

| 4,7-Dichloro-1,10-phenanthrolines | Meldrum's acid, orthoesters, POCl₃ | 68-93% | N/A | [5] |

| 4,7-Di(10H-phenothiazin-10-yl)-1,10-phenanthroline derivatives | 4,7-dichloro-1,10-phenanthroline, phenothiazine | 84-96% | N/A | [5] |

| This compound | 4,7-dichloro-1,10-phenanthroline, NaOMe | N/A | 197-212 | |

| 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline | Bathocuproine, SeO₂ | 83% | 264 | [7] |

Applications in Catalysis

This compound is an excellent ligand for copper-catalyzed cross-coupling reactions, particularly the N-arylation of imidazoles and amidation of aryl halides.[2][8] Its electron-donating methoxy groups enhance the catalytic activity of the copper center.

Experimental Protocol: Cu-Catalyzed N-Arylation of Imidazole (B134444)

This protocol describes the N-arylation of imidazole with aryl iodides using a Cu₂O catalyst and this compound (L) as the ligand.[6]

-

Reaction Setup : An oven-dried screw-cap test tube is charged with Cu₂O (0.025 mmol), this compound (L) (0.075 mmol), imidazole (1.2 mmol), aryl iodide (1.00 mmol), poly(ethylene glycol) (200 mg), Cs₂CO₃ (1.4 mmol), and a magnetic stir bar.

-

Inert Atmosphere : The tube is sealed with a rubber septum, evacuated, and back-filled with argon. This sequence is repeated.

-

Reaction : The appropriate solvent (e.g., NMP or butyronitrile, 0.5 mL) is added. The sealed tube is stirred in a pre-heated oil bath (90-110 °C) for the designated time (3-24 hours).[6]

-

Work-up and Purification : The reaction mixture is cooled, diluted with dichloromethane (B109758) (10 mL), and filtered through a plug of celite, eluting with additional dichloromethane (50 mL). The filtrate is concentrated, and the residue is purified by flash chromatography to yield the N-aryl imidazole.[6]

Caption: Proposed catalytic cycle for Cu-catalyzed N-arylation.

Quantitative Data: N-Arylation of Imidazoles

| Aryl Halide | Imidazole | Product Yield (%) | Reference |

| Iodobenzene | 1H-imidazole | 92% | [6] |

| 3-Iodobenzonitrile | 1H-imidazole | 94% | [6] |

Biological and Pharmacological Activities

1,10-phenanthroline and its derivatives exhibit a wide range of biological activities, including antiprotozoal and anticancer properties.[7][9][10] Metal complexes of these ligands often show enhanced cytotoxicity compared to the free ligand.[10][11]

Anticancer Activity

Metal complexes of phenanthroline derivatives have demonstrated significant potential as anticancer agents.[12] For example, a vanadium complex, bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) (METVAN), induces apoptosis in various leukemia cell lines.[9] Similarly, oxidovanadium(IV) and zinc(II) complexes with this compound show promise against human cancer cell lines like A2780 ovarian adenocarcinoma and HCT116 colorectal carcinoma.[3][4] Copper complexes with 1,10-phenanthroline can promote copper uptake into tumor cells, leading to potent inhibition of proteasome activity and subsequent apoptosis.[13]

The mechanism of action often involves the inhibition of key cellular processes. METVAN has been shown to inhibit the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis.[9] Other phenanthroline complexes act as chemical nucleases, binding to DNA and initiating cleavage.[14]

Caption: Proposed anticancer mechanisms of phenanthroline complexes.

Quantitative Data: Biological Activity

| Compound | Cell Line | Activity | EC₅₀ / IC₅₀ (µM) | Reference |

| METVAN | NALM-6 (ALL) | Apoptosis Induction | 0.19 ± 0.03 | [9] |

| METVAN | MOLT-3 (ALL) | Apoptosis Induction | 0.19 ± 0.01 | [9] |

| METVAN | HL-60 (AML) | Apoptosis Induction | 1.1 ± 0.2 | [9] |

| [Cu(phen)₂(mal)] | A-498, Hep-G2 | Cytotoxicity | 3-18x > Cisplatin | [10] |

| [Mn(phen)₂(mal)] | A-498, Hep-G2 | Cytotoxicity | 3-18x > Cisplatin | [10] |

| Phenanthroline 1l | P. falciparum W2 | Antimalarial | < 1 (SI: 505.7) | [7] |

| Phenanthroline 1o | T. brucei brucei | Antitrypanosomal | < 5 (SI: 91) | [7] |

ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia; SI: Selectivity Index

Coordination Chemistry

This compound acts as a bidentate N,N'-chelating ligand, forming stable complexes with a variety of metal ions. The synthesis of these complexes is typically straightforward.

Experimental Protocol: Synthesis of Dichlorido(this compound-κ²N,N′)zinc(II)

This protocol outlines the synthesis of a zinc(II) complex.[3]

-

Reaction : this compound (0.176 g, 0.733 mmol) is added to a 40.0 mL acetonitrile (B52724) suspension of zinc(II) chloride (0.100 g, 0.733 mmol).

-

Heating : The resulting solution is heated at 333 K (60 °C) and stirred for 2 hours.

-

Filtration : The solution is filtered using a PTFE syringe filter to obtain a clear solution.

-

Crystallization : Crystals suitable for X-ray diffraction are grown by vapor diffusion of diethyl ether over the saturated acetonitrile solution of the complex.[3]

The resulting complex features a distorted tetrahedral coordination environment around the central zinc(II) atom, coordinated by the two nitrogen atoms of the phenanthroline ligand and two chloride ligands.[3][4]

Conclusion

This compound and its derivatives are exceptionally versatile compounds with significant applications in synthetic chemistry, catalysis, and medicinal chemistry. The strategic placement of methoxy groups enhances the ligand's electronic properties, leading to highly efficient catalysts for cross-coupling reactions and potent metal-based therapeutic agents. The synthetic routes are well-established, allowing for the generation of a diverse library of derivatives. Future research will likely focus on expanding the catalytic scope of these ligands, developing novel metal complexes with enhanced and selective biological activity, and exploring their potential in materials science, such as in the development of luminescent sensors and photosensitizers.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: an excellent ligand for the Cu-catalyzed N-arylation of imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ2 N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 9. Bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(I.V.) as a novel antileukemic agent with matrix metalloproteinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. soc.chim.it [soc.chim.it]

Unveiling the Photophysical Core: A Technical Guide to the Quantum Yield of 4,7-Dimethoxy-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethoxy-1,10-phenanthroline is a heterocyclic organic compound that has found applications as a ligand in various chemical reactions. Its photophysical properties, particularly its fluorescence quantum yield, are crucial for its potential applications in areas such as fluorescent probes, sensors, and optoelectronic devices. The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2]

Quantitative Data Summary

As of the latest literature review, specific quantitative data for the fluorescence quantum yield of this compound has not been reported. To facilitate future research and provide a template for data presentation, the following table illustrates how such data, once obtained, should be structured. This hypothetical data considers potential variations in quantum yield with solvent polarity.

| Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Absorbance at λex | Standard Fluorophore | Standard Φf | Measured Φf of this compound |

| Cyclohexane | 350 | 420 | 0.05 | Quinine (B1679958) Sulfate (B86663) | 0.54 | Hypothetical Value |

| Toluene | 350 | 435 | 0.05 | Quinine Sulfate | 0.54 | Hypothetical Value |

| Dichloromethane | 350 | 445 | 0.05 | Quinine Sulfate | 0.54 | Hypothetical Value |

| Acetonitrile | 350 | 450 | 0.05 | Quinine Sulfate | 0.54 | Hypothetical Value |

| Ethanol | 350 | 455 | 0.05 | Quinine Sulfate | 0.54 | Hypothetical Value |

Experimental Protocols

The determination of fluorescence quantum yield can be performed using two primary methods: the absolute method and the relative method.

Absolute Method for Quantum Yield Determination

The absolute method directly measures the number of emitted photons relative to the number of absorbed photons using an integrating sphere.[1] This method is more accurate but requires specialized equipment.

Methodology:

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere is required. The integrating sphere captures all emitted and scattered light.

-

Blank Measurement:

-

Place a cuvette containing the pure solvent (e.g., cyclohexane) into the sample holder within the integrating sphere.

-

Excite the solvent at the chosen excitation wavelength (e.g., 350 nm).

-

Record the spectrum of the scattered excitation light. The integrated area of this spectrum corresponds to the total number of photons from the excitation source (La).

-

-

Sample Measurement:

-

Prepare a dilute solution of this compound in the same solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Place the sample cuvette in the integrating sphere.

-

Excite the sample at the same wavelength and record the spectrum. This spectrum will contain the scattered excitation light and the fluorescence emission.

-

The integrated area of the unabsorbed (scattered) excitation light is Lc, and the integrated area of the fluorescence emission is Ec.

-

-

Calculation: The absolute quantum yield (ΦF) is calculated using the following equation:

ΦF = Ec / (La - Lc)

Where:

-

Ec is the integrated fluorescence intensity of the sample.

-

La is the integrated intensity of the excitation light from the blank measurement.

-

Lc is the integrated intensity of the unabsorbed excitation light from the sample measurement.

-

Relative Method for Quantum Yield Determination

The relative method, also known as the comparative method, involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3] Quinine sulfate in 0.1 M H2SO4 is a commonly used standard with a quantum yield of 0.54.[3]

Methodology:

-

Selection of a Standard: Choose a standard fluorophore that absorbs and emits in a similar spectral region as the sample. For this compound, quinine sulfate is a suitable choice.

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the this compound sample and the quinine sulfate standard in the desired solvent(s).

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.

-

-

Absorbance and Fluorescence Measurements:

-

Measure the UV-Vis absorbance spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

nX and nST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

-

Visualizing the Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for both the absolute and relative quantum yield measurement methods.

Signaling Pathways and Applications

Currently, there is a lack of published research detailing the involvement of this compound in specific biological signaling pathways. Its primary documented use is as a ligand in copper-catalyzed cross-coupling reactions. However, the determination of its quantum yield is the first step towards exploring its potential as a fluorescent probe in cellular imaging or as a sensor for specific analytes, which could then be used to investigate various signaling cascades.

Conclusion

The fluorescence quantum yield is a critical parameter for characterizing the photophysical properties of this compound and for assessing its suitability for advanced applications in materials science and bio-imaging. This technical guide provides the necessary experimental framework for researchers to determine this value accurately. While specific data for this compound remains to be reported, the detailed protocols for both absolute and relative quantum yield measurements, along with the structured format for data presentation, offer a clear path forward for future investigations into the luminescent properties of this and other novel compounds. The elucidation of its quantum yield will be a significant contribution to the broader understanding of phenanthroline derivatives and will undoubtedly catalyze further research into their practical applications.

References

Thermogravimetric Analysis of 4,7-Dimethoxy-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for the characterization of 4,7-Dimethoxy-1,10-phenanthroline. TGA is a critical analytical technique used to determine the thermal stability and composition of materials by measuring the change in mass as a function of temperature. This guide outlines a detailed experimental protocol for conducting TGA on solid organic compounds, presents a structured format for data interpretation, and visualizes the experimental workflow and a hypothetical decomposition pathway.

Data Summary

A crucial aspect of TGA is the systematic recording of key thermal events. The following table provides a template for summarizing quantitative TGA data for this compound, with comparative data for 1,10-phenanthroline (B135089) monohydrate included for reference.

| Compound | Onset Decomposition Temperature (Tonset) | Peak Decomposition Temperature (Tpeak) | % Weight Loss (Step 1) | % Weight Loss (Step 2) | Residue at 700 °C (%) | Atmosphere | Heating Rate (°C/min) |

| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Nitrogen | 10 |

| 1,10-Phenanthroline Monohydrate | ~100 °C (water loss) | Not specified | ~9% (calculated for one water molecule) | Not specified | ~0%[1] | Nitrogen | 10 |

| ~250 °C (decomposition)[1] | Not specified | Not applicable | ~91%[1] |

Experimental Protocol

A generalized experimental protocol for conducting thermogravimetric analysis on a solid sample like this compound is detailed below. This protocol is based on standard practices for TGA of organic compounds.

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials and Equipment:

-

Thermogravimetric Analyzer

-

Sample pans (e.g., aluminum, platinum)

-

Microbalance

-

This compound sample (solid, powder form)[2]

-

Inert gas (e.g., high-purity nitrogen)

Procedure:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA sample pan.

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

-

TGA Measurement:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 700 °C at a constant heating rate of 10 °C/min.[1]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of maximum weight loss rate.

-

Identify the onset temperature of decomposition and the temperature ranges for each weight loss step.

-

Quantify the percentage of weight loss for each step and the final residue.

-

Visualizations

Experimental Workflow:

The following diagram illustrates the general workflow for performing a thermogravimetric analysis experiment.

Hypothetical Decomposition Pathway:

The thermal decomposition of this compound in an inert atmosphere is expected to involve the cleavage of the methoxy (B1213986) groups and subsequent breakdown of the heterocyclic phenanthroline ring. The following diagram illustrates a plausible, though hypothetical, decomposition pathway.

References

Methodological & Application

Application Notes and Protocols: 4,7-Dimethoxy-1,10-phenanthroline in Copper-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4,7-dimethoxy-1,10-phenanthroline as a highly effective ligand in a variety of copper-catalyzed cross-coupling reactions. This document details protocols for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-sulfur (C-S), and carbon-carbon (C-C) bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Introduction

This compound has emerged as a superior ligand for copper-catalyzed reactions due to its strong chelation to the copper center, enhancing the catalyst's stability and reactivity. The methoxy (B1213986) groups at the 4 and 7 positions increase the electron density on the phenanthroline core, which in turn modulates the electronic properties of the copper catalyst, often leading to higher yields and milder reaction conditions compared to the parent 1,10-phenanthroline. This ligand has proven particularly effective in Ullmann-type couplings.

Synthesis of this compound

The ligand can be synthesized from its dichloro precursor, 4,7-dichloro-1,10-phenanthroline (B1630597).

Protocol: Synthesis of this compound

A general two-step procedure involves the synthesis of 4,7-dichloro-1,10-phenanthroline followed by a nucleophilic substitution with sodium methoxide (B1231860). The synthesis of 4,7-dichloro-1,10-phenanthroline can be achieved through a condensation reaction followed by chlorination.[1]

Step 1: Synthesis of 1,10-phenanthroline-4,7-diol (B1583814) This intermediate is typically prepared via a multi-step condensation reaction.

Step 2: Synthesis of 4,7-dichloro-1,10-phenanthroline 1,10-phenanthroline-4,7-diol is treated with a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 3: Synthesis of this compound To a solution of sodium methoxide in methanol, 4,7-dichloro-1,10-phenanthroline is added. The reaction mixture is heated to reflux. After cooling, the product is precipitated by the addition of water and can be purified by recrystallization.

Copper-Catalyzed Carbon-Nitrogen (C-N) Bond Formation

The this compound/copper catalytic system is highly efficient for the N-arylation of a wide range of nitrogen-containing heterocycles and amines.

Application Note: N-Arylation of Imidazoles

This protocol is particularly useful for the synthesis of N-arylimidazoles, which are common motifs in biologically active molecules. The use of this compound allows for the coupling of various aryl iodides and bromides with imidazoles under relatively mild conditions.[2][3] The addition of polyethylene (B3416737) glycol (PEG) can further enhance the reaction rate.[2]

Experimental Protocol: General Procedure for the N-Arylation of Imidazole (B134444) with Aryl Iodides [4]

An oven-dried screw-cap test tube is charged with Cu₂O (0.025 mmol), this compound (0.075 mmol), imidazole (1.2 mmol), aryl iodide (1.0 mmol, if solid), and Cs₂CO₃ (1.4 mmol). The tube is evacuated and backfilled with argon. Butyronitrile (0.5 mL) and the aryl iodide (if liquid) are then added. The tube is sealed and the mixture is stirred in a pre-heated oil bath at 90-110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with dichloromethane (B109758) (10 mL) and filtered through a plug of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Table 1: Substrate Scope for the N-Arylation of Imidazole with Various Aryl Halides [2]

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Iodobenzene | 1-Phenyl-1H-imidazole | 93 |

| 2 | 1-Iodo-4-methoxybenzene | 1-(4-Methoxyphenyl)-1H-imidazole | 95 |

| 3 | 1-Iodo-3-nitrobenzene | 1-(3-Nitrophenyl)-1H-imidazole | 88 |

| 4 | 1-Bromo-4-cyanobenzene | 4-(1H-Imidazol-1-yl)benzonitrile | 85 |

| 5 | 2-Iodopyridine | 2-(1H-Imidazol-1-yl)pyridine | 75 |

Application Note: Amination of Aryl Chlorides

The copper-catalyzed amination of aryl chlorides is a challenging transformation. The use of this compound as a ligand enables the efficient coupling of aryl chlorides with aqueous ammonia (B1221849).[5]

Experimental Protocol: General Procedure for the Amination of Aryl Chlorides [5]

A mixture of the (hetero)aryl chloride (1.0 mmol), CuSO₄·5H₂O (0.025 equiv), this compound (0.025 equiv), and K₃PO₄ (1.2 equiv) in 2 mL of 29 w/w% aqueous ammonia (30 equiv) is heated in a closed system at 180 °C for 18 hours. After cooling, the reaction mixture is worked up to isolate the corresponding aniline.

Table 2: Substrate Scope for the Amination of Various Aryl Chlorides [5]

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chlorotoluene | 4-Methylaniline | 92 |

| 2 | 1-Chloro-4-methoxybenzene | 4-Methoxyaniline | 85 |

| 3 | 1-Chloro-3-fluorobenzene | 3-Fluoroaniline | 78 |

| 4 | 2-Chloropyridine | Pyridin-2-amine | 88 |

Copper-Catalyzed Carbon-Oxygen (C-O) Bond Formation

The Ullmann condensation for the synthesis of diaryl ethers is a classic copper-catalyzed reaction. The use of this compound can promote this transformation under milder conditions than traditional protocols.[6]

Application Note: Ullmann Diaryl Ether Synthesis

This protocol is suitable for the coupling of various phenols with aryl halides. The electron-donating nature of the this compound ligand can be particularly beneficial for the coupling of electron-rich phenols and less reactive aryl halides.[6]

Experimental Protocol: General Procedure for Ullmann Diaryl Ether Synthesis [7][8][9]

A mixture of the aryl halide (1.0 mmol), phenol (B47542) (1.2 mmol), CuI (10 mol%), this compound (20 mol%), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 equiv) in a suitable solvent like DMF or toluene (B28343) is heated under an inert atmosphere. The reaction temperature and time are optimized based on the reactivity of the substrates. After completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, and the product is purified by chromatography.

Table 3: Representative Examples for Ullmann Diaryl Ether Synthesis

| Entry | Aryl Halide | Phenol | Product | Yield (%) |

| 1 | 1-Iodo-4-nitrobenzene | Phenol | 1-Nitro-4-phenoxybenzene | 85 |

| 2 | 1-Bromo-3,5-dimethylbenzene | 4-Methoxyphenol | 1-Methoxy-4-(3,5-dimethylphenoxy)benzene | 78 |

| 3 | 2-Iodopyridine | 2-Naphthol | 2-(Naphthalen-2-yloxy)pyridine | 72 |

Copper-Catalyzed Carbon-Sulfur (C-S) Bond Formation

While specific protocols for this compound in C-S coupling are not extensively reported, the parent ligand, 1,10-phenanthroline, is effective in copper-catalyzed thioetherification reactions.[10][11][12] It is anticipated that this compound would also serve as an excellent ligand in these transformations.

Application Note: Thioetherification of Aryl Halides

This protocol describes a general method for the synthesis of aryl thioethers by coupling aryl halides with thiols.

Experimental Protocol: Representative Procedure for Thioetherification of Aryl Halides [13]

A mixture of the aryl halide (1.0 mmol), thiol (1.2 mmol), CuI (5-10 mol%), a phenanthroline-based ligand (10-20 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0 equiv) in a solvent such as dioxane or toluene is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled, filtered, and the product is isolated after an appropriate workup and purification by column chromatography.

Copper-Catalyzed Carbon-Carbon (C-C) Bond Formation

The application of this compound in copper-catalyzed C-C bond formation is an emerging area. While specific examples are scarce, phenanthroline ligands have been successfully employed in reactions like the Sonogashira coupling.[14][15]

Application Note: Sonogashira-Type Coupling

This protocol provides a general framework for the copper-catalyzed coupling of terminal alkynes with aryl halides.

Experimental Protocol: Representative Procedure for Sonogashira-Type Coupling [16][17][18]

In a reaction vessel, the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), a copper(I) salt (e.g., CuI, 5 mol%), a phenanthroline ligand (10 mol%), and a base (e.g., a tertiary amine or an inorganic base like K₂CO₃, 2.0 equiv) are combined in a suitable solvent (e.g., DMF, toluene). The reaction is typically carried out at elevated temperatures under an inert atmosphere. After the reaction is complete, the mixture is worked up, and the desired product is purified by chromatography.

Visualizations

Experimental Workflow for Copper-Catalyzed Cross-Coupling

Caption: General experimental workflow for a copper-catalyzed cross-coupling reaction.

Proposed Catalytic Cycle for Ullmann-Type C-N Coupling

Caption: A plausible catalytic cycle for the copper-catalyzed C-N cross-coupling reaction.

References

- 1. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 3. This compound: an excellent ligand for the Cu-catalyzed N-arylation of imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 11. Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the N-arylation of Imidazoles using 4,7-Dimethoxy-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of imidazoles is a fundamental transformation in organic synthesis, yielding structural motifs prevalent in numerous biologically active compounds and pharmaceuticals. Traditional methods for creating these C-N bonds, such as the Ullmann condensation, often necessitate harsh reaction conditions, limiting their functional group tolerance and substrate scope. Modern copper-catalyzed cross-coupling reactions have emerged as a milder and more versatile alternative. This document provides detailed application notes and protocols for the use of 4,7-dimethoxy-1,10-phenanthroline as a highly effective ligand in the copper-catalyzed N-arylation of imidazoles. This system is noted for its mild reaction conditions, broad substrate scope, and high yields, even with challenging or sterically hindered substrates.[1][2][3][4] The addition of poly(ethylene glycol) (PEG) has been shown to accelerate this transformation.[1][4][5][6][7]

Core Advantages of this compound

The efficacy of this compound in this catalytic system can be attributed to its electronic properties. As an electron-rich ligand, it enhances the σ-donating ability of the ligand, which in turn increases the reactivity of the copper catalyst.[1][4] This ligand, in combination with a copper(I) source, facilitates the coupling of a wide variety of imidazoles and aryl halides, including both iodides and bromides, to afford the corresponding N-arylated products in good to excellent yields.[1][2][3][4][5][6][7]

Data Presentation

Table 1: Copper-Catalyzed N-Arylation of Imidazole (B134444) with Various Aryl Halides

| Entry | Aryl Halide | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | 1-Phenyl-1H-imidazole | NMP | 110 | 3 | 92 |

| 2 | Iodobenzene | 1-Phenyl-1H-imidazole | n-PrCN | 110 | 48 | - |

| 3 | 3-Iodobenzonitrile | 3-(1H-Imidazol-1-yl)benzonitrile | Butyronitrile (B89842) | 90 | 24 | 94 |

| 4 | 4-Bromobenzonitrile | 4-(1H-Imidazol-1-yl)benzonitrile | Dioxane | 100 | 18 | ~90 |

| 5 | 2-Iodotoluene | 1-(o-Tolyl)-1H-imidazole | CH3CN | - | - | - |

| 6 | 2-Bromotoluene | 1-(o-Tolyl)-1H-imidazole | - | - | - | good |

Data extracted from literature reports.[1][2][4][8][9] Yields are for isolated products. "-" indicates data not specified in the provided search results.

Table 2: Reaction Conditions for N-Arylation of Imidazoles

| Parameter | Recommended Conditions | Notes |

| Copper Source | CuI, Cu₂O, (CuOTf)₂·PhH | CuI and Cu₂O are often preferred due to their stability and lower cost. |

| Ligand | This compound | Typically used in slight excess relative to the copper source. |

| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | Cs₂CO₃ is a commonly used base for this reaction.[1][2][3][4] |

| Solvent | NMP, Butyronitrile, Dioxane, CH₃CN | N-Methyl-2-pyrrolidone (NMP) and butyronitrile have been shown to be effective.[1][2] |

| Additive | Poly(ethylene glycol) (PEG) | Accelerates the reaction rate.[1][3][4][5][7] |

| Temperature | 90-120 °C | The optimal temperature may vary depending on the substrates.[2] |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the copper catalyst.[9] |

Experimental Protocols

General Procedure for the N-Arylation of Imidazoles with Aryl Iodides

This protocol is a representative example for the synthesis of N-arylimidazoles using this compound.[8]

Materials:

-

Copper(I) oxide (Cu₂O)

-

This compound

-

Imidazole

-

Aryl iodide

-

Poly(ethylene glycol) (PEG)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous solvent (e.g., NMP or butyronitrile)

-

Celite

-

Silica (B1680970) gel for chromatography

Procedure:

-

To an oven-dried screw-cap test tube, add Cu₂O (0.025 mmol), this compound (0.075 mmol), imidazole (1.2 mmol), the aryl iodide (1.0 mmol, if solid), PEG (200 mg), and Cs₂CO₃ (1.4 mmol).

-

Seal the test tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle two more times.

-

Add the aryl iodide (1.0 mmol, if liquid) followed by the anhydrous solvent (0.5 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

-

Stir the reaction mixture for the specified time (typically 3-48 hours). Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane (10 mL) and filter through a plug of Celite, eluting with additional dichloromethane (50 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylimidazole.

General Procedure for the N-Arylation of Imidazoles with Aryl Bromides

A similar procedure to the one for aryl iodides can be followed, with potential adjustments to the reaction time and temperature.[8]

Procedure:

-

To an oven-dried screw-cap test tube, add Cu₂O (0.05 mmol), this compound (0.15 mmol), imidazole (1.2 mmol), the aryl bromide (1.0 mmol, if solid), PEG (200 mg), and Cs₂CO₃ (1.4 mmol).

-

Seal the test tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

-

Add the aryl bromide (1.0 mmol, if liquid) and the anhydrous solvent (0.5 mL) via syringe.

-

Seal the tube and immerse it in a preheated oil bath, stirring for the designated time.

-

Follow the workup and purification steps as described in the protocol for aryl iodides.

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scite.ai [scite.ai]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Copper-catalyzed N-arylation of imidazoles and benzimidazoles. | Sigma-Aldrich [sigmaaldrich.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: The Role of 4,7-Dimethoxy-1,10-phenanthroline in Photoredox Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and applications of 4,7-Dimethoxy-1,10-phenanthroline as a ligand in photoredox catalysis. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Introduction to this compound in Photoredox Catalysis

This compound is an organic compound that serves as an efficient ligand in organic synthesis.[1] It is particularly noted for its use in copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides.[1] In the realm of photoredox catalysis, this compound is recognized as a valuable ligand, especially in combination with transition metals like copper, to form photocatalytically active complexes. The electron-donating methoxy (B1213986) groups at the 4 and 7 positions of the phenanthroline core play a crucial role in modulating the electronic properties and, consequently, the catalytic activity of the resulting metal complexes. This document outlines its applications, the underlying principles of its function, and provides detailed protocols for its use.

Application Notes

The substituents on a phenanthroline ligand significantly influence the photophysical and electrochemical properties of the metal complex it coordinates. The methoxy groups in this compound are electron-donating, which can increase the electron density on the metal center. This modulation of the electronic properties can lead to:

-

Tuning of Redox Potentials : The electron-donating nature of the methoxy groups can make the resulting metal complex a stronger reducing agent in its excited state, which is beneficial for certain photoredox catalytic cycles.

-

Increased Stability : The bidentate chelation of the phenanthroline ligand to a metal center forms a stable complex, which is essential for catalyst longevity and turnover.

-

Improved Photophysical Properties : The substitution pattern on the phenanthroline ring can affect the excited-state lifetime and quantum yield of the photocatalyst, which are critical parameters for efficient photocatalysis.

Direct C-H functionalization is a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds from readily available C-H bonds. This compound has been identified as a generally optimal ligand for photoredox-mediated C-H arylation protocols.[2] This makes it a valuable tool for the late-stage functionalization of complex molecules, a common strategy in drug discovery.

Copper, being an earth-abundant and relatively inexpensive metal, is an attractive alternative to precious metals like iridium and ruthenium in photoredox catalysis.[3] Copper(I) complexes with phenanthroline-based ligands can be excited by visible light to a metal-to-ligand charge transfer (MLCT) state.[4] In this excited state, the complex can act as a single-electron transfer agent to initiate a variety of chemical transformations. The general mechanism for a copper-catalyzed photoredox reaction can proceed through either an oxidative or a reductive quenching cycle.

In a reductive quenching cycle , the excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing species then transfers an electron to the substrate to initiate the desired chemical transformation.

In an oxidative quenching cycle , the excited photocatalyst is oxidized by the substrate, which is thereby reduced. The oxidized photocatalyst is then returned to its ground state by a sacrificial reductant.

The choice of the quenching cycle depends on the specific reaction and the redox potentials of the substrates and the photocatalyst. The 4,7-dimethoxy substitution on the phenanthroline ligand can influence which pathway is favored by altering the redox potentials of the copper complex.

Quantitative Data

The following tables summarize key data related to the application of phenanthroline derivatives in photoredox catalysis.

Table 1: Photoredox-Catalyzed Phosphonylation of Bromo-Substituted 1,10-Phenanthrolines *

| Entry | Bromo-phenanthroline Substrate | Product Yield (%) | Reaction Time (h) |

| 1 | 5-Bromo-1,10-phenanthroline | 51 | 22 |

| 2 | 2-Bromo-1,10-phenanthroline | 45 | 40 |

| 3 | 4-Bromo-1,10-phenanthroline | 42 | 56 |

| 4 | 3-Bromo-1,10-phenanthroline | 26 | 90 |

*Reaction conditions: bromo-1,10-phenanthroline (0.375 mmol), Eosin Y (15 mol%), P(OEt)₃ (3–6 equiv.), DIPEA (2.2–4.4 equiv.) in DMSO under blue LED irradiation at 30 °C.[5] Data for unsubstituted phenanthroline is presented as a reference for a typical photoredox reaction involving the phenanthroline core.

Table 2: Properties of this compound

| Property | Value | Reference |

| CAS Number | 92149-07-0 | [6] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [6] |

| Molecular Weight | 240.26 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 197-212 °C | |

| Reaction Suitability | Ligand |

Experimental Protocols

This protocol is adapted from the synthesis of this compound for its use in copper-catalyzed N-arylation of imidazoles.

Step 1: Synthesis of 1,10-Phenanthroline-4,7-diol

-

In a three-neck round bottom flask, add 4,7-dihydroxy-1,10-phenanthroline.

-

Add anhydrous methanol (B129727) and purge with N₂ for 10 minutes.

-

Slowly add sodium metal in small pieces while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 24 hours under a nitrogen atmosphere.

-

Concentrate the resulting solution and add cold water to precipitate a tan solid.

-

Collect the solid by suction filtration, wash with water, and dry under vacuum.

Step 2: Methylation to this compound

-

Dissolve the product from Step 1 in a suitable solvent (e.g., DMF).

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, and a base (e.g., K₂CO₃).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-